1,1-difluoro-3-methyl-3-(methylamino)butan-2-ol
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Overview
Description
1,1-Difluoro-3-methyl-3-(methylamino)butan-2-ol is an organic compound with the molecular formula C6H13F2NO. This compound is characterized by the presence of two fluorine atoms, a methyl group, and a methylamino group attached to a butanol backbone. It is a versatile compound with significant applications in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-difluoro-3-methyl-3-(methylamino)butan-2-ol typically involves the introduction of difluoromethyl groups into the molecular structure. One common method is the difluoromethylation of suitable precursors using difluorocarbene reagents. The reaction conditions often require the presence of a base and a solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced difluoromethylation reagents and catalysts to achieve high yields and purity. The process is optimized for scalability and cost-effectiveness, ensuring the compound can be produced in sufficient quantities for commercial applications .
Chemical Reactions Analysis
Types of Reactions: 1,1-Difluoro-3-methyl-3-(methylamino)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
Scientific Research Applications
1,1-Difluoro-3-methyl-3-(methylamino)butan-2-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1-difluoro-3-methyl-3-(methylamino)butan-2-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form strong bonds with target molecules. This compound can modulate various biochemical pathways, making it a valuable tool in research and development .
Comparison with Similar Compounds
- 1,1-Difluoro-2-methyl-2-(methylamino)propan-1-ol
- 1,1-Difluoro-3-ethyl-3-(methylamino)butan-2-ol
- 1,1-Difluoro-3-methyl-3-(ethylamino)butan-2-ol
Uniqueness: 1,1-Difluoro-3-methyl-3-(methylamino)butan-2-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. The presence of both difluoromethyl and methylamino groups makes it particularly reactive and versatile in various chemical reactions .
Properties
CAS No. |
1857169-56-2 |
---|---|
Molecular Formula |
C6H13F2NO |
Molecular Weight |
153.2 |
Purity |
95 |
Origin of Product |
United States |
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